1-(3-chlorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-(3-chlorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25ClN6O2 and its molecular weight is 440.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds like 1-(3-chlorobenzyl)-7-isopropyl-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione are often synthesized to explore their chemical and physical properties, including crystal structure and polymorphism. For instance, Mohamed et al. (2016) investigated the synthesis of related compounds, leading to the discovery of triclinic and monoclinic polymorphs. This study highlights the intricate relationship between molecular structure and crystal formation, contributing to our understanding of chemical stability and reactivity (Mohamed et al., 2016).
Biological Activities
Research into the biological activities of pyrazolidine-3,5-diones and their derivatives, including compounds with structural similarities to this compound, has shown a broad spectrum of potential therapeutic applications. These compounds exhibit affinities for various biological targets, indicating their relevance in medicinal chemistry and drug design. For example, Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues demonstrating A1 adenosine receptor affinity, highlighting the potential for therapeutic application in areas such as neurology and cardiology (Harden et al., 1991).
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methyl-7-propan-2-yl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-12(2)28-18-19(24-21(28)29-15(5)13(3)14(4)25-29)26(6)22(31)27(20(18)30)11-16-8-7-9-17(23)10-16/h7-10,12H,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDLHVZBHCGZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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